molecular formula C17H25NO3S B2897232 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2097901-13-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2897232
CAS No.: 2097901-13-6
M. Wt: 323.45
InChI Key: RRFAYBKKXSCWPA-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features This compound contains a cyclohexene ring with a hydroxyl group, a benzene ring with four methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity and as a lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The hydroxyl group on the cyclohexene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-benzene-1-sulfonamide: Lacks the tetramethyl substitution on the benzene ring, resulting in different chemical properties and reactivity.

    N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different biological activities and applications.

Uniqueness

The presence of both the hydroxyl-substituted cyclohexene ring and the tetramethyl-substituted benzene ring in N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-11-17(19)8-6-5-7-9-17/h6,8,10,18-19H,5,7,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFAYBKKXSCWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCCC=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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